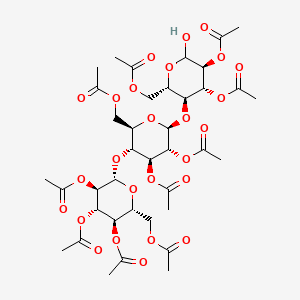![molecular formula C34H32Cl2O4 B13841872 (3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with dichloro groups and linked through methylene bridges to phenylene units, further connected to tetrahydrofuran rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) typically involves multi-step organic reactions. The initial step often includes the preparation of the biphenyl core with dichloro substitutions. This can be achieved through halogenation reactions using reagents like chlorine gas or N-chlorosuccinimide under controlled conditions.
Subsequent steps involve the formation of methylene bridges, which can be accomplished using formaldehyde or paraformaldehyde in the presence of a base such as sodium hydroxide. The phenylene units are then introduced through Friedel-Crafts alkylation reactions, utilizing catalysts like aluminum chloride.
Finally, the tetrahydrofuran rings are attached via etherification reactions, employing reagents such as tetrahydrofuran and strong acids like sulfuric acid to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichloro-substituted biphenyl core, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, amines in organic solvents like ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biphenyl core and tetrahydrofuran rings enable it to bind to hydrophobic pockets within proteins, potentially inhibiting their activity or altering their function. This can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran): Unique due to its specific substitution pattern and structural features.
(3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran): Similar in structure but may differ in the position or type of substituents.
Uniqueness
The uniqueness of (3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) lies in its specific arrangement of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C34H32Cl2O4 |
|---|---|
Molekulargewicht |
575.5 g/mol |
IUPAC-Name |
(3S)-3-[4-[[2-chloro-5-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]phenyl]methyl]phenoxy]oxolane |
InChI |
InChI=1S/C34H32Cl2O4/c35-33-11-5-25(19-27(33)17-23-1-7-29(8-2-23)39-31-13-15-37-21-31)26-6-12-34(36)28(20-26)18-24-3-9-30(10-4-24)40-32-14-16-38-22-32/h1-12,19-20,31-32H,13-18,21-22H2/t31-,32-/m0/s1 |
InChI-Schlüssel |
CLWZPMAZGCTQOC-ACHIHNKUSA-N |
Isomerische SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)CC5=CC=C(C=C5)O[C@H]6CCOC6)Cl |
Kanonische SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)CC5=CC=C(C=C5)OC6CCOC6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)
![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
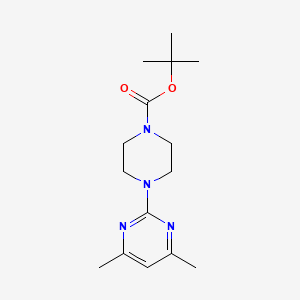

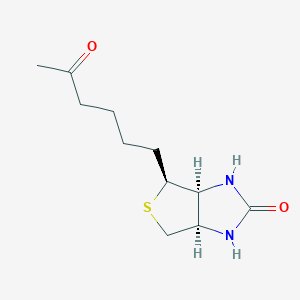
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
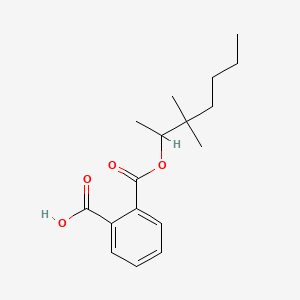
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13841851.png)
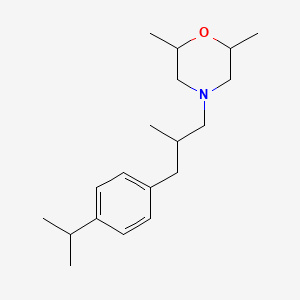
![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
